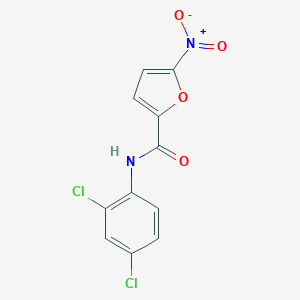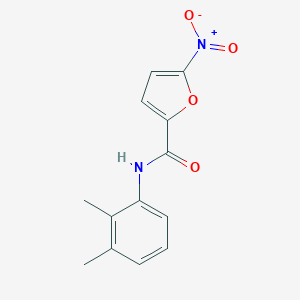![molecular formula C20H21N3O2 B251982 N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251982.png)
N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized by John W. Huffman in 1995. It is a potent agonist of the cannabinoid receptors, which are primarily found in the brain and nervous system. JWH-018 has been used extensively in scientific research due to its ability to activate the same receptors as delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
Mecanismo De Acción
N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide works by binding to the CB1 and CB2 receptors in the brain and nervous system, which are part of the endocannabinoid system. This system is involved in a variety of physiological processes including pain sensation, appetite, and mood regulation. When this compound binds to these receptors, it activates them and produces a range of effects on the body.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects on the body. It has been shown to have analgesic properties, meaning it can reduce pain sensation. It has also been shown to increase appetite and produce a euphoric effect similar to that of cannabis. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide in lab experiments is that it is a potent agonist of the CB1 and CB2 receptors, which allows researchers to study the effects of these receptors in a controlled environment. Additionally, this compound is a synthetic cannabinoid, which means that it can be easily synthesized and purified for use in experiments.
However, there are also limitations to using this compound in lab experiments. One limitation is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural cannabinoids found in cannabis. Additionally, this compound has been shown to have a high potential for abuse, which could make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide. One area of research could focus on the development of new synthetic cannabinoids that are more selective for specific cannabinoid receptors, which could provide new insights into the role of these receptors in the body. Additionally, research could focus on the potential therapeutic uses of this compound and other synthetic cannabinoids, particularly in the treatment of pain and inflammation.
Another area of research could focus on the potential negative effects of this compound and other synthetic cannabinoids, particularly in terms of their potential for abuse and addiction. This could include studies on the long-term effects of synthetic cannabinoids on the brain and nervous system, as well as studies on the potential for these compounds to lead to dependence and addiction.
Overall, this compound is a valuable tool for scientific research and has provided valuable insights into the mechanisms of action of the endocannabinoid system. However, further research is needed to fully understand the potential therapeutic uses and negative effects of this compound and other synthetic cannabinoids.
Métodos De Síntesis
N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide can be synthesized using a variety of methods, but the most common method involves the reaction of 1-pentylindole with 4-methyl-α-bromobenzyl ketone in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide has been used extensively in scientific research to study the effects of cannabinoid receptors on the body. It has been shown to have a high affinity for both the CB1 and CB2 receptors, which are involved in a variety of physiological processes including pain sensation, appetite, and mood regulation. This compound has been used to study the effects of cannabinoid receptors on these processes and has provided valuable insights into the mechanisms of action of these receptors.
Propiedades
Fórmula molecular |
C20H21N3O2 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
N-[3-[(4-methylbenzoyl)amino]propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H21N3O2/c1-14-7-9-15(10-8-14)19(24)21-11-4-12-22-20(25)18-13-16-5-2-3-6-17(16)23-18/h2-3,5-10,13,23H,4,11-12H2,1H3,(H,21,24)(H,22,25) |
Clave InChI |
ZGJQDPAFLCDSTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=CC3=CC=CC=C3N2 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=CC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 4-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B251901.png)


![3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251909.png)
![2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251910.png)
![4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251911.png)
![3-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B251912.png)


![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251920.png)

![N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251978.png)
![N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)
![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)
